Tropylium tetrafluoroborate
Overview
Description
Tropylium tetrafluoroborate is an organic compound with the chemical formula [C7H7]+[BF4]−. It contains the tropylium cation and the non-coordinating tetrafluoroborate counteranion. This compound is a rare example of a readily isolable carbocation and appears as a white solid . The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system .
Mechanism of Action
Target of Action
Tropylium tetrafluoroborate primarily targets alkynes . Alkynes are unsaturated hydrocarbons containing a carbon-carbon triple bond. They play a crucial role in organic synthesis due to their reactivity and versatility .
Mode of Action
This compound acts as an organic Lewis acid promoter . It promotes the hydration reaction of alkynes, which is a fundamental and atom-economic synthetic protocol to access carbonyl compounds . This reaction often requires transition-metal catalysts or harsh reaction conditions to promote the addition of water to the carbon-carbon triple bond . This compound can efficiently promote this reaction under simple conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydration reaction of alkynes . This reaction leads to the formation of carbonyl compounds, which are valuable synthetic substrates . The hydration of alkynes is an atom-economic and versatile synthetic protocol .
Pharmacokinetics
It’s important to note that this compound is a white solid and is moisture sensitive , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the efficient promotion of the hydration reaction of alkynes . This leads to the formation of carbonyl compounds , which are valuable synthetic substrates and can be used in a variety of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive , which means its efficacy and stability could be affected by the presence of water or humidity in the environment. Furthermore, it is used as an organic Lewis acid to efficiently promote the hydration reaction of alkynes under simple reaction conditions , suggesting that it may be less effective under complex or harsh conditions.
Biochemical Analysis
Biochemical Properties
Tropylium tetrafluoroborate plays a significant role in biochemical reactions due to its unique properties. The tropylium cation, being a non-benzenoid aromatic species, acts as a catalyst in numerous organic transformations. These include hydroboration reactions, ring contraction, trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions . The compound interacts with various enzymes and proteins, facilitating these reactions through its electrophilic nature. The tropylium cation’s ability to replace transition metals in catalysis chemistry highlights its importance in biochemical processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to interact with DNA structures, particularly G-quadruplexes, which are involved in gene regulation and cellular phase separation . The compound’s interaction with these DNA structures can affect cell signaling pathways, gene expression, and cellular metabolism. The tropylium cation’s ability to stabilize G-quadruplex structures through electrostatic interactions and π–π stacking further emphasizes its role in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a Lewis acid catalyst. The tropylium cation, with its six π-electrons in a conjugated ring system, exhibits aromatic properties that enable it to participate in various chemical reactions . The compound’s electrophilic nature allows it to interact with nucleophiles, facilitating organic transformations. Additionally, the tropylium cation can act as a coupling reagent in synthetic reactions, further demonstrating its versatility at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it is also moisture-sensitive . Over time, exposure to moisture can lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound maintains its catalytic properties, but its stability can be compromised under certain conditions . Understanding these temporal effects is crucial for optimizing its use in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to facilitate biochemical reactions without causing significant adverse effects . At higher dosages, toxic effects such as gastrointestinal tract burns and chemical burns to the respiratory tract have been reported . These findings highlight the importance of dosage optimization to minimize toxicity while maximizing the compound’s biochemical benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a catalyst in organic reactions. The compound interacts with enzymes and cofactors, facilitating reactions such as hydroboration and oxidative functionalization . These interactions can influence metabolic flux and metabolite levels, further demonstrating the compound’s significance in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s electrophilic nature allows it to bind to specific biomolecules, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can affect the compound’s activity and function, further emphasizing its role in cellular processes.
Preparation Methods
Tropylium tetrafluoroborate can be synthesized by reacting cycloheptatriene with phosphorus pentachloride, followed by tetrafluoroboric acid . The reaction conditions typically involve:
Cycloheptatriene: The starting material.
Phosphorus pentachloride: Used to chlorinate cycloheptatriene.
Tetrafluoroboric acid: Reacts with the chlorinated product to form this compound.
Industrial production methods are similar, focusing on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tropylium tetrafluoroborate undergoes various types of chemical reactions, including:
Hydroboration: Promotes the reduction of nitriles, imines, and amides to amines.
Oxidation: Can be oxidized to tropone by rabbit liver aldehyde oxidase.
Substitution: Involved in α-cyanation of imines and stereoselective α-alkylation of aldehydes.
Electrochemical Redox Transformations: Participates in oxidative C-H activation of aliphatic aldehydes.
Common reagents and conditions used in these reactions include pinacolborane for hydroboration and various oxidizing agents for oxidation reactions. Major products formed include amines, tropone, and functionalized aldehydes.
Scientific Research Applications
Tropylium tetrafluoroborate has a wide range of scientific research applications:
Comparison with Similar Compounds
Tropylium tetrafluoroborate is unique due to its stability as a carbocation and its versatility in catalysis. Similar compounds include:
Triphenylmethyl chloride (trityl chloride): Another stable carbocation used in organic synthesis.
Cycloheptatrienyl tetrafluoroborate: A synonym for this compound.
Compared to these compounds, this compound offers better functional group tolerance, selectivity, and ease of handling in various reactions .
Properties
IUPAC Name |
cyclohepta-1,3,5-triene;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQHTIKOZVGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301068844 | |
Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27081-10-3 | |
Record name | Tropylium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027081103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptatrienylium tetrafluoroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPYLIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS83J4CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tropylium tetrafluoroborate?
A1: this compound has the molecular formula C7H7BF4 and a molecular weight of 177.98 g/mol. []
Q2: How is the structure of the Tropylium cation stabilized?
A2: The Tropylium cation (C7H7+) exhibits exceptional stability due to its aromatic character. It possesses 6 π electrons delocalized over its seven-membered ring, fulfilling Hückel's rule for aromaticity. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Common techniques include 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information on the structure, bonding, and electronic environment within the molecule. [, , ]
Q4: How does this compound react as an electrophile?
A4: The positively charged, electron-deficient Tropylium cation readily reacts with electron-rich species (nucleophiles). This electrophilic nature allows it to participate in reactions like electrophilic aromatic substitutions and additions. [, ]
Q5: Can you give an example of this compound's use in synthesizing heptafulvenes?
A5: this compound reacts with tertiary carbanions containing leaving groups, forming covalent adducts. These adducts can be further transformed into heptafulvene derivatives. []
Q6: How is this compound employed in the synthesis of 7-alkynyl cycloheptatrienes?
A6: Copper(I)-catalyzed cross-coupling reactions between terminal alkynes and this compound provide efficient access to 7-alkynyl cycloheptatrienes. This method displays broad functional group tolerance and applicability in late-stage functionalization of natural products. [, ]
Q7: Are there any reports on using this compound in the synthesis of barbaralyl-substituted allenyl acid esters?
A7: Yes, recent research demonstrates that copper(I)-catalyzed cross-coupling rearrangements of terminal alkynes with this compound yield barbaralyl-substituted allenyl acid esters. Mechanistic studies suggest a copper carbene intermediate is formed through the cycloisomerization of a π-alkyne-Cu(I) complex, followed by migratory insertion with another terminal alkyne. [, ]
Q8: How does this compound function as a hydride abstractor?
A8: this compound can abstract hydride ions (H-) from suitable substrates due to the high stability of the resulting cycloheptatriene. This property is utilized in various organic transformations. []
Q9: Can you elaborate on the reaction of this compound with lithium cyclopentadienides?
A9: This reaction produces a mixture of isomeric dihydrosesquifulvalenes. Further lithiation and reaction with molybdenum complexes lead to the formation of sesquifulvalene complexes. These complexes can be further modified to obtain bimetallic complexes with bridged cyclopentadienylcycloheptatrienyl ligands. []
Q10: How does solvent influence the reactivity of this compound?
A10: The choice of solvent can impact the extent of ion pairing between the Tropylium cation and tetrafluoroborate anion, thereby influencing its reactivity. Polar solvents tend to favor dissociated ions, leading to increased reactivity. [, ]
Q11: Have computational methods been employed to study this compound?
A11: Yes, computational techniques like DFT calculations have been used to investigate the mechanism of reactions involving this compound. They provide insights into transition states, intermediates, and energy profiles, aiding in understanding reaction pathways. []
Q12: Has the structure-activity relationship (SAR) of this compound derivatives been explored?
A12: While limited information is available on specific SAR studies of this compound, research on related tropylium salts suggests that substituents on the seven-membered ring can influence its electrophilicity and reactivity. [, ]
Q13: Are there any QSAR models developed for predicting the reactivity of this compound and its analogues?
A13: While specific QSAR models focusing solely on this compound are scarce, researchers often utilize computational tools and databases to predict the reactivity of similar cyclic carbocations based on their structural features and electronic properties. []
Q14: What is the stability of this compound under different conditions?
A14: It is generally stable under anhydrous conditions, but can be hydrolyzed in the presence of water. It is essential to store and handle this compound appropriately to prevent degradation. []
Q15: Are there any specific materials that should be avoided when working with this compound?
A15: Strong nucleophiles, reducing agents, and strong bases should be avoided due to their potential reactivity with this compound. Additionally, materials susceptible to electrophilic attack should be handled with caution. []
Q16: Has the performance of this compound been evaluated under continuous flow conditions?
A16: Yes, research has explored the use of this compound in continuous flow systems for prenylation reactions of phenols. These studies aim to improve reaction efficiency and scalability. []
Q17: Are there any known charge-transfer complex formations involving this compound?
A17: Yes, this compound forms charge-transfer inclusion complexes with pillar[6]arenes. The cavity size of the pillar[6]arenes plays a crucial role in complex formation. []
Q18: Has the complexation behavior of this compound with crown ethers been investigated?
A18: Yes, studies have investigated the interaction of this compound with dibenzo-24-crown-8, revealing encapsulation of the Tropylium ion within the crown ether cavity through charge-transfer π-π interactions. []
Q19: Have any crystallographic studies been conducted on this compound and its complexes?
A19: X-ray crystallographic studies have been conducted on various this compound complexes to elucidate their three-dimensional structures and provide insights into bonding modes and intermolecular interactions. [, , ]
Q20: Are there any strategies for recycling or managing waste generated from processes involving this compound?
A20: While specific recycling protocols for this compound are not widely established, responsible waste management practices are crucial. This includes following appropriate disposal guidelines for chemical waste and exploring potential methods for recovering valuable components. []
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